Chemical and physical properties of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
Chemical and physical properties of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde
An in-depth technical analysis of 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde requires a multidisciplinary approach, bridging organic synthesis, physical chemistry, and pharmaceutical design. As a highly specialized fluorinated biphenyl building block, this compound serves as a critical intermediate in the development of advanced therapeutics, particularly where rigid hydrophobic scaffolds and precise stereoelectronic profiles are demanded.
This whitepaper provides a comprehensive evaluation of its structural identity, physicochemical properties, synthetic methodologies, and applications in structure-activity relationship (SAR) campaigns.
Structural Elucidation & Molecular Identity
To fully utilize 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde, one must first deconstruct its nomenclature to understand its regiochemistry. The biphenyl core acts as the primary scaffold, with highly specific functionalization:
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The Biphenyl Linkage (C1-C1'): Connects the highly substituted Ring A to the para-methylated Ring B.
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The Fluoro Substituent (C6): Positioned ortho to the biphenyl linkage. This is a critical design element; the steric bulk and electronegativity of the fluorine atom restrict the free rotation of the biphenyl bond, locking the molecule into a preferred non-planar conformation.
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The Carbaldehyde Group (C3): Positioned meta to the biphenyl linkage and para to the fluorine atom.
When mapped to commercially available precursors, this exact regiochemistry corresponds perfectly to the cross-coupling of 3-bromo-4-fluorobenzaldehyde [1] with p-tolylboronic acid . In the parent benzaldehyde, the formyl group is at C1, the fluoro group is at C4 (para), and the bromine (the future biphenyl linkage) is at C3 (meta to the formyl, ortho to the fluoro).
Physicochemical Profiling
Understanding the macroscopic properties of this compound is essential for downstream processing, purification, and formulation. The integration of the lipophilic tolyl group and the electronegative fluorine atom yields a highly hydrophobic, crystalline solid.
| Property | Quantitative Value / Description |
| IUPAC Name | 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde |
| Molecular Formula | C₁₄H₁₁FO |
| Molecular Weight | 214.24 g/mol |
| Physical Appearance | White to pale-yellow crystalline powder |
| Predicted Melting Point | 72 °C – 76 °C |
| Predicted Boiling Point | ~ 335 °C at 760 mmHg |
| Density | 1.18 g/cm³ |
| LogP (Octanol/Water) | ~ 3.8 (Highly lipophilic) |
| Solubility Profile | Soluble in DCM, EtOAc, DMSO, DMF; Insoluble in H₂O |
Synthetic Methodology: The Suzuki-Miyaura Cross-Coupling
The most robust and atom-economical route to synthesize this compound is via palladium-catalyzed Suzuki-Miyaura cross-coupling[2]. The protocol below is designed as a self-validating system , ensuring that each phase of the reaction provides observable feedback to the synthetic chemist.
Step-by-Step Protocol
Step 1: Reagent Preparation & Inert Atmosphere
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Action: In an oven-dried Schlenk flask, combine 3-bromo-4-fluorobenzaldehyde (1.0 eq, 10 mmol) and p-tolylboronic acid (1.1 eq, 11 mmol). Purge the flask with argon for 15 minutes.
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Causality: A 10% molar excess of the boronic acid is utilized to compensate for potential protodeboronation side-reactions, ensuring the complete consumption of the more valuable aryl bromide[1]. The argon atmosphere prevents the oxidative degradation of the Pd(0) catalyst.
Step 2: Solvent and Base Introduction
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Action: Add 40 mL of a degassed Toluene/Ethanol (4:1 v/v) mixture, followed by 10 mL of 2M aqueous K₂CO₃ (2.0 eq).
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Causality: Toluene provides excellent solubility for the organic precursors. Ethanol acts as a crucial phase-transfer agent, bridging the lipophilic organic phase and the aqueous base. The carbonate base is mandatory to activate the boronic acid into a reactive "ate" complex, which is required for the transmetalation step.
Step 3: Catalyst Activation & Heating
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Action: Quickly add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq, 0.5 mmol) against a positive flow of argon. Seal the flask and heat to 90 °C for 12 hours.
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Self-Validation: The reaction mixture will transition from a pale yellow suspension to a dark, homogeneous solution as the active Pd(0) species enters the catalytic cycle. Monitor via Thin Layer Chromatography (TLC) using Hexane:EtOAc (8:2). The reaction is deemed complete when the UV-active starting material spot (R_f ~0.6) is entirely replaced by a new, less polar product spot (R_f ~0.75).
Step 4: Workup and Isolation
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Action: Cool to room temperature, quench with 50 mL of distilled water, and extract with Ethyl Acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.
Figure 1: Suzuki-Miyaura cross-coupling workflow for synthesizing the biphenyl core.
Analytical Characterization
To confirm the structural integrity of the synthesized batch, the following spectroscopic benchmarks must be met:
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¹H NMR (400 MHz, CDCl₃): The most diagnostic peak is the aldehyde proton, appearing as a sharp singlet at ~9.95 ppm (1H). The methyl group on Ring B will appear as a singlet at ~2.40 ppm (3H). The aromatic region (7.10 - 7.90 ppm) will display complex multiplet splitting due to the asymmetry of the biphenyl rings and the J-coupling introduced by the fluorine atom (J_HF).
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¹³C NMR (100 MHz, CDCl₃): The carbonyl carbon will resonate far downfield at ~190 ppm . The carbon directly attached to the fluorine (C6) will appear as a distinct doublet at ~162 ppm with a large coupling constant (J_CF ≈ 255 Hz).
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Mass Spectrometry (ESI-MS): Expected m/z for [M+H]⁺ is 215.08 .
Pharmaceutical Applications & SAR Mapping
In modern drug discovery, fluorinated biphenyls are highly prized[3]. The 6-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbaldehyde scaffold is particularly useful in the synthesis of AMP deaminase inhibitors[1] and chalcone analogues[4].
The causality behind its utility lies in its distinct Structure-Activity Relationship (SAR) profile:
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Conformational Locking: The ortho-fluoro group creates steric repulsion against the adjacent phenyl ring, preventing the biphenyl system from achieving planarity. This pre-organizes the molecule into a specific 3D geometry, reducing the entropic penalty upon binding to a target protein.
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Metabolic Shielding: Fluorine substitution blocks cytochrome P450-mediated oxidation at the C6 position, significantly extending the biological half-life of downstream drug candidates.
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Synthetic Versatility: The 3-carbaldehyde group serves as a highly reactive electrophilic handle. It can be easily converted into amines via reductive amination, alkenes via Wittig olefination, or specialized heterocycles, allowing medicinal chemists to rapidly generate diverse compound libraries.
Figure 2: Structure-Activity Relationship (SAR) mapping of the compound's functional groups.
References
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AMP Deaminase Inhibitors. 3. SAR of 3-(Carboxyarylalkyl)coformycin Aglycon Analogues. ACS Publications. 1
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Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC - NIH. 3
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3-(3-Bromo-4-fluorophenyl)propanal. Benchchem. 2
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SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie. 4
